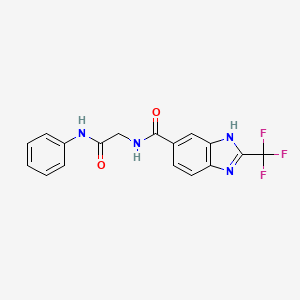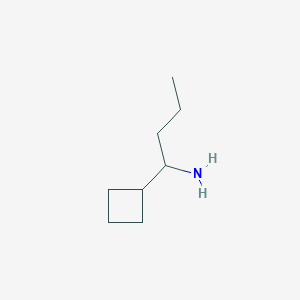
(2,4-Dinitrophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(phenyl)methanone typically involves the reaction of benzophenone with 2,4-dinitrophenylhydrazine. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of benzophenone, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)(phenyl)methanone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water . This property makes it useful in analytical chemistry for the detection of aldehydes and ketones.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the nitro groups.
(2,4-Dinitrophenyl)hydrazine: A related compound used for similar analytical purposes.
(4-Nitrophenyl)(phenyl)methanone: A compound with a single nitro group substitution.
Uniqueness
(2,4-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which enhance its reactivity and make it particularly useful in analytical applications. The dual nitro substitution also increases its electron-withdrawing capability, making it a more effective reagent in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
(2,4-dinitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRWDPHODDWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)
![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)


![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)



